molecular formula C8H15N B057816 2-(1-Cyclohexenyl)ethylamine CAS No. 3399-73-3

2-(1-Cyclohexenyl)ethylamine

Numéro de catalogue: B057816
Numéro CAS: 3399-73-3
Poids moléculaire: 125.21 g/mol
Clé InChI: IUDMXOOVKMKODN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3) is a cyclic amine featuring a cyclohexenyl group attached to an ethylamine backbone. Its molecular formula is C₈H₁₅N, with a molecular weight of 125.21 g/mol and a logP value of 1.836, indicating moderate lipophilicity . This compound is a critical intermediate in synthesizing morphinans, such as levorphanol, which are pharmacologically active as analgesics and antitussives .

Méthodes De Préparation

Nitrile Reduction Using Sodium Bis(2-Methoxyethoxy)aluminium Dihydride

The most widely reported method involves the reduction of 1-cyclohexene-1-acetonitrile to 2-(1-cyclohexenyl)ethylamine using sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) in tetrahydrofuran (THF). Under argon protection, 1-cyclohexene-1-acetonitrile (1.0 mol) reacts with Red-Al (2.0 equiv.) at 15±5°C for 20 hours, followed by quenching with 10% NaOH and extraction with diethyl ether. The crude product is purified via vacuum distillation (5–10 mmHg, 70–120°C), achieving a 95% yield .

This method prioritizes green chemistry principles by minimizing solvent waste and avoiding harsh acidic or basic conditions. However, the requirement for inert atmosphere handling and the high cost of Red-Al limit its industrial scalability. Comparative studies suggest that substituting Red-Al with lithium aluminium hydride (LiAlH₄) reduces costs but lowers yields to 80–85% due to incomplete reduction .

Multi-Step Synthesis from Cyclohexanone

A patent by CN111807968B outlines a four-step synthesis starting from cyclohexanone :

  • Grignard Reaction : Cyclohexanone reacts with vinyl magnesium bromide to form 1-vinylcyclohexanol.

  • Chlorination/Rearrangement : 1-Vinylcyclohexanol undergoes chlorination with SOCl₂ in the presence of triethylamine, yielding (2-chloroethylmethylene)cyclohexane.

  • Quaternization : The chloro intermediate reacts with urotropine (hexamethylenetetramine) to form N-cyclohexylidene ethyl urotropine hydrochloride.

  • Hydrolysis : Acidic hydrolysis of the quaternary ammonium salt produces this compound with an overall yield of 78–82%.

This route avoids nitrile intermediates but introduces challenges in handling toxic chlorinated compounds and managing exothermic reactions during quaternization. The use of urotropine enhances regioselectivity, ensuring minimal byproduct formation .

Catalytic Hydrogenation of 1-Bromocyclohexyl Acetonitrile

CN105859566A describes a three-step protocol :

  • Bromination : 1-Cyclohexene-1-acetonitrile reacts with 30–45% hydrobromic acid in petroleum ether at 40°C to form 1-bromocyclohexyl acetonitrile.

  • Hydrogenation : Catalytic hydrogenation (1–5 MPa H₂, 50–120°C) using a Ni-Pd alloy converts the nitrile to 1-bromocyclohexyl ethylamine.

  • Elimination : Treatment with saturated NaOH in ethanol at 80–150°C eliminates HBr, yielding this compound (93.1% yield).

This method’s simplicity and high yield make it suitable for industrial production. However, the use of pressurized hydrogen necessitates specialized equipment, and residual palladium in the final product may require additional purification for pharmaceutical applications .

Continuous Flow Synthesis

An advanced five-step continuous flow process achieves a 56% overall yield in 44.5 minutes :

  • Cyclohexanone Conversion : Cyclohexanone is transformed into 1-vinylcyclohexanol via Grignard reaction in a tubular reactor.

  • Chlorination : Continuous mixing with SOCl₂ and triethylamine produces (2-chloroethylmethylene)cyclohexane.

  • Quaternization : In-line separation removes HCl byproducts before reacting with urotropine.

  • Hydrolysis : Acidic hydrolysis in a coiled flow inverter generates the amine.

  • Neutralization and Extraction : Automated phase separation using toluene and 10% NaOH ensures high purity.

This system enhances throughput (32 mmol h⁻¹) and reduces manual intervention, making it ideal for large-scale manufacturing. The integration of in-line analytics and real-time adjustments optimizes reaction efficiency .

Alternative Methods: Lithium-Ethylamine Reduction

A lesser-known approach involves the reduction of 2-phenylethylamine with lithium powder in ethylamine at –70°C, followed by warming to room temperature. After workup with chloroform and water, the product is isolated in 69.8% yield . While this method avoids specialized reagents, its low yield and sensitivity to moisture limit practicality.

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey Reagents/CatalystsYield (%)ScalabilityCost Efficiency
Nitrile Reduction1-Cyclohexene-1-acetonitrileRed-Al, THF95ModerateLow
Multi-Step SynthesisCyclohexanoneVinyl MgBr, SOCl₂, Urotropine82HighModerate
Catalytic Hydrogenation1-Cyclohexene-1-acetonitrileHBr, Ni-Pd alloy, NaOH93.1HighHigh
Continuous FlowCyclohexanoneGrignard reagent, SOCl₂56Very HighHigh
Lithium Reduction2-PhenylethylamineLi powder, Ethylamine69.8LowModerate

Operational Considerations :

  • The continuous flow method offers the highest scalability and reproducibility but requires significant upfront investment in flow chemistry infrastructure .

  • Catalytic hydrogenation balances cost and yield, though palladium removal remains a bottleneck for pharmaceutical-grade synthesis .

  • Nitrile reduction is optimal for laboratory-scale production due to its simplicity and high yield, despite reagent costs .

Analyse Des Réactions Chimiques

Types de réactions : La N6,N6-diméthyladénosine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire de la N6-méthyladénosine, tandis que les réactions de substitution peuvent produire divers dérivés de l'adénosine substitués .

4. Applications de la recherche scientifique

La N6,N6-diméthyladénosine a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la N6,N6-diméthyladénosine implique son incorporation dans les molécules d'ARN, où elle influence la stabilité de l'ARN, la traduction et l'épissage. Les groupes méthyles en position six de l'adénine peuvent affecter la liaison des protéines de liaison à l'ARN et la formation de structures secondaires. Cette modification peut réguler l'expression des gènes en modifiant l'interaction entre l'ARN et divers mécanismes cellulaires .

Composés similaires :

Unicité : La N6,N6-diméthyladénosine est unique en raison de la présence de deux groupes méthyles en position six, ce qui lui confère des propriétés structurales et fonctionnelles distinctes par rapport aux autres adénosines méthylées. Cette double méthylation peut conduire à des effets biologiques et des mécanismes de régulation différents .

Applications De Recherche Scientifique

Chemical Synthesis

Role as an Intermediate:
2-(1-Cyclohexenyl)ethylamine is a crucial intermediate in the synthesis of morphinans, which are compounds known for their analgesic and antitussive properties. The synthesis of morphinans from this compound involves several steps that highlight its significance in pharmaceutical chemistry .

Synthesis Techniques:
Recent advancements have introduced a continuous flow synthesis method that allows for efficient production of this compound. This method features five integrated chemical transformations, yielding up to 56% efficiency with a throughput of 32 mmol/h .

Synthesis Method Yield (%) Throughput (mmol/h) Total Residence Time (min)
Continuous Flow Synthesis563244.5

Biological Applications

RNA Modifications:
In biological research, this compound serves as a model compound for studying RNA modifications and their impact on gene expression regulation. Its structural properties make it suitable for investigating methylation processes and nucleoside modifications .

Potential Therapeutic Roles:
Research indicates that this compound may play a role in various diseases, including cancer and metabolic disorders, due to its involvement in biochemical pathways related to pain management and cough suppression .

Material Science

Thin Films and Crystals:
this compound has been utilized in the preparation of thin films and single crystals, particularly in the context of allylic hydroxylation reactions. This application is significant for developing new materials with tailored properties for electronic and optoelectronic devices .

Spectroscopic Analysis

The compound has been characterized using various spectroscopic techniques, including NMR and FT-IR spectroscopy. These analyses provide insights into its molecular structure and interactions with other compounds:

  • NMR Spectroscopy: Both proton and carbon NMR data have been collected, aiding in understanding the molecular dynamics.
  • FT-IR Spectroscopy: Used to investigate complexes formed with transition metals, enhancing knowledge about its reactivity .

Case Studies

Case Study 1: Synthesis Efficiency
A recent study demonstrated the effectiveness of continuous flow synthesis for producing this compound, emphasizing the reduction in reaction time and increase in yield compared to traditional batch methods. This advancement could lead to more sustainable practices in pharmaceutical manufacturing .

Case Study 2: Biological Impact
Another study examined the role of this compound in RNA modification processes, revealing its potential implications in gene regulation mechanisms that could be targeted for therapeutic interventions .

Mécanisme D'action

The mechanism of action of N6,N6-Dimethyladenosine involves its incorporation into RNA molecules, where it influences RNA stability, translation, and splicing. The methyl groups at the sixth position of adenine can affect the binding of RNA-binding proteins and the formation of secondary structures. This modification can regulate gene expression by altering the interaction between RNA and various cellular machinery .

Comparaison Avec Des Composés Similaires

Key Properties :

  • Boiling Point : 483.33 K (210.18°C)
  • Melting Point : 288.08 K (14.93°C)
  • Synthesis : A continuous flow method achieves a 56% yield in 44.5 minutes, highlighting its scalable production .
  • Applications : Used in enzyme inhibition studies (e.g., APH(2'')-IVa), biochemical research, and protein structure-function analysis .

Comparison with Structurally Similar Amines

Structural Analogues with Aromatic Substituents

2-(4-Chlorophenyl)ethylamine

  • Structure : Aromatic phenyl ring with a chloro substituent instead of cyclohexenyl.
  • Key Differences :
    • logP : Higher lipophilicity due to the aromatic ring, influencing membrane permeability in biochemical assays .
    • Reactivity : The electron-withdrawing chloro group directs electrophilic substitution, unlike the cyclohexenyl group, which participates in addition reactions .
  • Applications : Precursor for biosynthetic pathways and enzymatic substrates .

β-Chloroethyldimethylamine

  • Structure : Contains a chloroethyl group and dimethylamine.
  • Key Differences: Reactivity: The chloro group enables alkylation reactions, contrasting with the hydroboration reactivity of 2-(1-cyclohexenyl)ethylamine .

Cyclohexane-Based Analogues

Cyclohexylamine (CAS 108-91-8)

  • Structure : Saturated cyclohexane ring attached to an amine.
  • Key Differences :
    • Reactivity : Lacks the cyclohexenyl double bond, making it less reactive in Diels-Alder or hydroboration reactions .
    • Applications : Used in pharmaceuticals like cilostazol, contrasting with morphinan synthesis for this compound .

(2-Cyclohex-1-en-1-ylethyl)ethylamine

  • Structure : Ethyl substituent on the amine nitrogen.
  • Key Differences :
    • Basicity : The ethyl group increases steric hindrance, reducing nucleophilicity compared to the primary amine in this compound .
    • Synthesis : Requires additional steps for N-alkylation, unlike the streamlined flow synthesis of the target compound .

Dextromethorphan Impurity A

  • Relation : A byproduct in dextromethorphan synthesis, structurally related to morphinan intermediates.
  • Key Differences :
    • Complexity : Contains a phenanthrene backbone, unlike the simpler cyclohexenyl-ethylamine structure .
    • Pharmacology : Lacks analgesic activity, highlighting the specificity of this compound in active drug synthesis .

Comparative Data Table

Compound Molecular Weight (g/mol) logP Boiling Point (K) Key Applications
This compound 125.21 1.836 483.33 Morphinan synthesis, enzyme inhibition
2-(4-Chlorophenyl)ethylamine 155.63 ~2.5* N/A Enzymatic substrates, biosynthesis
Cyclohexylamine 99.18 1.49 429.15 Pharmaceutical intermediates
β-Chloroethyldimethylamine 107.58 0.92 387.15 Alkylating agents

*Estimated based on structural similarity.

Activité Biologique

2-(1-Cyclohexenyl)ethylamine (CAS No. 3399-73-3) is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of morphinans, which are widely used as analgesics and antitussive agents. This article explores the biological activities associated with this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Synthesis and Properties

This compound can be synthesized through various methods, including the reduction of 2-phenylethylamine. A notable method involves using lithium in the presence of primary or secondary aliphatic amines, yielding the compound with a purity that can reach up to 69.8% . The compound's structure includes an allylic moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound is linked to its role in synthesizing morphinans. These compounds interact with various receptors in the central nervous system (CNS), particularly opioid receptors, leading to analgesic and antitussive effects. The allylic hydrogen in this compound facilitates interactions with enzymes involved in these pathways, enhancing its pharmacological efficacy .

Cellular Effects

Research indicates that this compound may influence several cellular processes indirectly through its derivatives. For instance, it has been employed as a substrate for reactions leading to the formation of morphinans, which are known to modulate pain pathways and cough reflexes . Additionally, it has been studied for its potential effects on nicotinic acetylcholine receptors (nAChRs), suggesting a broader range of biological interactions .

Study on Nicotinic Receptors

A study investigated N-alkylated derivatives of dextromethorphan (which includes this compound as an intermediate) as non-competitive inhibitors of α3β4 nAChRs. The results indicated that these compounds exhibited significant inhibitory activity, with implications for treating nicotine addiction .

Morphinan Synthesis

An integrated continuous flow synthesis method was developed for producing this compound efficiently. This method highlighted the compound's role as a key intermediate in morphinan synthesis, achieving a yield of 56% within a short residence time .

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety data indicate potential irritative effects on the respiratory tract and skin upon prolonged exposure. It is essential to handle this compound with care to avoid adverse health effects such as respiratory irritation or skin sensitization .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1-cyclohexenyl)ethylamine in laboratory settings?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a two-step protocol involves coupling 2-iodoadenosine with trimethylsilylacetylene (using Pd(PPh₃)₄ and CuI in DMF) to yield an intermediate, followed by deprotection with Et₄NF in THF . Alternative methods include continuous flow synthesis, which integrates five sequential steps (e.g., hydrogenation and cyclization) to improve scalability and safety .

Q. Which physical properties of this compound are critical for experimental design?

Key properties include:

  • Thermal stability : Boiling point (483.33 K) and melting point (288.08 K) dictate reaction conditions and storage requirements .
  • Thermodynamic data : Enthalpy of vaporization (118.4 kJ/mol) and heat capacity (e.g., 260.91 J/mol·K at 483.33 K) influence energy calculations for reactions .
  • Partition coefficient : LogP = 1.836 suggests moderate hydrophobicity, guiding solvent selection for extractions .

Q. How is this compound characterized post-synthesis?

Standard techniques include:

  • Spectroscopy : NMR and IR for structural confirmation (e.g., cyclohexenyl C=C stretching at ~1600 cm⁻¹).
  • Chromatography : HPLC or GC with polar columns (e.g., C18) to assess purity .
  • Thermogravimetric analysis (TGA) : To validate thermal decomposition profiles against reported data (e.g., hf = -53.69 kJ/mol) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound be resolved?

Discrepancies in properties like heat capacity (e.g., 260.91 vs. 291.3 J/mol·K) arise from differing computational methods (Joback vs. Crippen). To resolve these:

  • Perform differential scanning calorimetry (DSC) for empirical validation .
  • Use quantum mechanical simulations (e.g., DFT) to cross-check predicted vs. experimental values .

Q. What strategies optimize continuous flow synthesis of this compound for industrial research?

Key parameters include:

  • Catalyst selection : Pd-based catalysts for cross-coupling steps to enhance yield (>80%) .
  • Solvent system : DMF or THF for solubility and reaction homogeneity .
  • Temperature control : Maintain ≤80°C to prevent cyclohexenyl ring decomposition .
  • Residence time : Adjust flow rates to balance reaction completion and byproduct formation .

Q. How does this compound function as an intermediate in morphinan synthesis?

The amine group reacts with ketones or aldehydes (e.g., via reductive amination) to form morphinan scaffolds. For example:

  • Step 1 : Coupling with a benzofuran derivative to construct the tetracyclic core.
  • Step 2 : Stereoselective reduction (e.g., using NaBH₄) to achieve desired chirality . Analytical methods like X-ray crystallography or chiral HPLC are critical for verifying stereochemical outcomes .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Molecular docking : To assess binding affinity in biochemical studies (e.g., protein interactions) .
  • Density functional theory (DFT) : Predicts reaction pathways (e.g., nucleophilic attack on the cyclohexenyl ring) .
  • Machine learning models : Train on existing kinetic data (e.g., Arrhenius parameters) to forecast reaction rates under varying conditions .

Q. Methodological Considerations

  • Safety protocols : Use closed systems and local exhaust ventilation due to volatility (log10ws = -2.35) .
  • Data validation : Cross-reference NIST Webbook and computational models (Joback/Crippen) for thermodynamic consistency .

Propriétés

IUPAC Name

2-(cyclohexen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDMXOOVKMKODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063011
Record name 1-Cyclohexene-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3399-73-3
Record name 1-Cyclohexene-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3399-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Cyclohexenyl)ethylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexene-1-ethanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Cyclohexene-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-1-ene-1-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXENYLETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88S899CWZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-methyl-3-oxooctanoate
2-(1-Cyclohexenyl)ethylamine
Ethyl 4-methyl-3-oxooctanoate
Ethyl 4-methyl-3-oxooctanoate
2-(1-Cyclohexenyl)ethylamine
Ethyl 4-methyl-3-oxooctanoate
2-(1-Cyclohexenyl)ethylamine
Ethyl 4-methyl-3-oxooctanoate
2-(1-Cyclohexenyl)ethylamine
Ethyl 4-methyl-3-oxooctanoate
2-(1-Cyclohexenyl)ethylamine
Ethyl 4-methyl-3-oxooctanoate
2-(1-Cyclohexenyl)ethylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.